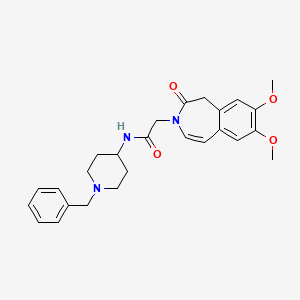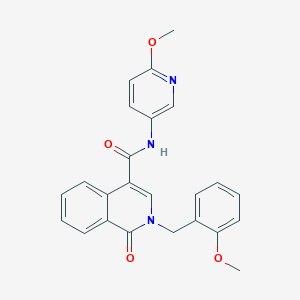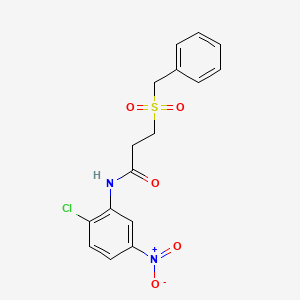![molecular formula C21H30N4O5S B11014822 5-{2-Oxo-2-[4-(propan-2-ylsulfonyl)piperazin-1-yl]ethyl}-3-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B11014822.png)
5-{2-Oxo-2-[4-(propan-2-ylsulfonyl)piperazin-1-yl]ethyl}-3-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{2-OXO-2-[4-(PROPANE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}-3-[4-(PROPAN-2-YL)PHENYL]IMIDAZOLIDINE-2,4-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazolidine-2,4-dione core, a piperazine ring, and sulfonyl and phenyl substituents, making it a subject of interest for researchers.
Vorbereitungsmethoden
The synthesis of 5-{2-OXO-2-[4-(PROPANE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}-3-[4-(PROPAN-2-YL)PHENYL]IMIDAZOLIDINE-2,4-DIONE involves multiple steps, including the formation of the imidazolidine-2,4-dione core and the introduction of the piperazine and sulfonyl groups. The reaction conditions typically require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-{2-OXO-2-[4-(PROPANE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}-3-[4-(PROPAN-2-YL)PHENYL]IMIDAZOLIDINE-2,4-DIONE has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe or tool for studying biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism by which 5-{2-OXO-2-[4-(PROPANE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}-3-[4-(PROPAN-2-YL)PHENYL]IMIDAZOLIDINE-2,4-DIONE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, signal transduction, or gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-{2-OXO-2-[4-(PROPANE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}-3-[4-(PROPAN-2-ISOPROPYL)PHENYL]IMIDAZOLIDINE-2,4-DIONE include other imidazolidine-2,4-dione derivatives and piperazine-containing compounds. These compounds may share some structural features and chemical properties but differ in their specific substituents and functional groups. The uniqueness of 5-{2-OXO-2-[4-(PROPANE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}-3-[4-(PROPAN-2-ISOPROPYL)PHENYL]IMIDAZOLIDINE-2,4-DIONE lies in its combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C21H30N4O5S |
|---|---|
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
5-[2-oxo-2-(4-propan-2-ylsulfonylpiperazin-1-yl)ethyl]-3-(4-propan-2-ylphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H30N4O5S/c1-14(2)16-5-7-17(8-6-16)25-20(27)18(22-21(25)28)13-19(26)23-9-11-24(12-10-23)31(29,30)15(3)4/h5-8,14-15,18H,9-13H2,1-4H3,(H,22,28) |
InChI-Schlüssel |
YZQJDIDGVYVYSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C(NC2=O)CC(=O)N3CCN(CC3)S(=O)(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan](/img/structure/B11014740.png)
![2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B11014748.png)
![1-(2-Iodobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B11014752.png)
![N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}norvaline](/img/structure/B11014755.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B11014786.png)
![N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B11014799.png)
![2-chloro-5-nitro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11014800.png)

![(2E)-2,3-diphenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B11014809.png)


![4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide](/img/structure/B11014833.png)
![2-chloro-5-methyl-N-[2-(phenylsulfanyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B11014842.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11014845.png)
